Product packaging for Ethyl [(2-methylphenyl)amino](oxo)acetate(Cat. No.:CAS No. 53117-14-9)

Ethyl [(2-methylphenyl)amino](oxo)acetate

Cat. No.: B2378960
CAS No.: 53117-14-9
M. Wt: 207.229
InChI Key: OVFYTRYWFURUJL-UHFFFAOYSA-N
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Description

Ethyl (2-methylphenyl)aminoacetate belongs to the class of N-aryl oxoacetates, which are characterized by an aromatic amine linked to an oxoacetic acid ester. Its structure, featuring a 2-methylphenyl group, provides specific steric and electronic properties that influence its reactivity and potential applications as a building block in organic synthesis.

N-Aryl scaffolds, in general, are of considerable importance across various disciplines in academia and industry. nih.gov The N-aryl oxoacetate framework, in particular, serves as a versatile scaffold in medicinal chemistry and organic synthesis. These structures are often considered key intermediates for the synthesis of more complex molecules, including various heterocyclic compounds that form the core of many pharmaceutical agents.

The significance of such scaffolds is rooted in their ability to act as bioisosteres for other chemical groups like carbamates and amides, which can impart improved metabolic and chemical stability to a molecule. nih.gov For instance, the related oxazolidinone ring, which can be synthesized from precursors with similar functionalities, is a well-established pharmacophore found in approved drugs. nih.gov The reactivity of the dual carbonyl system in N-aryl oxoacetates allows for a variety of chemical transformations, making them valuable precursors in the construction of diverse molecular architectures. Research into related N-aryl compounds has demonstrated their potential in developing antibacterial, antituberculosis, and anti-inflammatory agents. nih.gov

The research landscape for Ethyl (2-methylphenyl)aminoacetate is primarily centered on its role as a reactant and building block in organic synthesis. While extensive studies dedicated solely to this molecule are not widespread, its utility is evident in the synthesis of more complex derivatives and heterocyclic systems.

One of the primary research trajectories for this compound is its use as a precursor in the synthesis of novel bioactive molecules. The general class of N-aryl oxamates, to which Ethyl (2-methylphenyl)aminoacetate belongs, are known intermediates for creating a variety of compounds. researchgate.net For example, similar structures are used in the synthesis of derivatives that have been investigated for their antibacterial properties. researchgate.net The synthesis of various N-aryl compounds often involves the reaction of an aniline (B41778) derivative, in this case, 2-methylaniline, with an appropriate oxoacetate precursor.

Furthermore, the compound serves as a valuable intermediate in the creation of more elaborate molecular frameworks. The presence of the reactive oxoacetate moiety allows for cyclization reactions to form heterocyclic rings, a common strategy in the development of new pharmaceutical candidates. Research on related compounds has shown that N-aryl amino oxoacetates can be utilized to synthesize benzodiazepine (B76468) derivatives and other complex ring systems. mdpi.com The specific 2-methylphenyl substituent on Ethyl (2-methylphenyl)aminoacetate can influence the regioselectivity and stereoselectivity of these reactions, offering a tool for fine-tuning the synthesis of targeted molecules.

Interactive Table 2: Identifiers for Ethyl (2-methylphenyl)aminoacetate

Identifier Type
53117-14-9 CAS Number
C11H13NO3 Molecular Formula
ethyl 2-(2-methylanilino)-2-oxoacetate IUPAC Name
CHEMBL1974729 ChEMBL ID
ethyl [(2-methylphenyl)carbamoyl]formate Synonym

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B2378960 Ethyl [(2-methylphenyl)amino](oxo)acetate CAS No. 53117-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFYTRYWFURUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Methylphenyl Aminoacetate

Diverse Synthetic Approaches to Ethyl (2-methylphenyl)aminoacetate and Related Derivatives

The formation of N-aryl oxoacetates, such as Ethyl (2-methylphenyl)aminoacetate, is achievable through several synthetic strategies, ranging from classical condensation reactions to modern catalytic methods.

Condensation Reactions with o-Toluidine (B26562) and Oxalyl Chlorides/Esters

The most direct and conventional method for synthesizing Ethyl (2-methylphenyl)aminoacetate involves the condensation reaction between o-toluidine and a suitable oxalyl derivative. This reaction is a specific example of the broader class of reactions where amines react with acyl chlorides to form amides. wikipedia.org

In this process, o-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of an oxalyl derivative like oxalyl chloride or diethyl oxalate (B1200264). The reaction with oxalyl chloride is typically rapid and highly exothermic, often requiring careful temperature control and the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. wikipedia.orgcore.ac.uk

The reaction proceeds as follows:

Step 1: The nitrogen atom of o-toluidine attacks a carbonyl carbon of oxalyl chloride, leading to a tetrahedral intermediate.

Step 2: The intermediate collapses, expelling a chloride ion and forming a protonated amide.

Step 3: A base removes the proton from the nitrogen, yielding the N-(2-methylphenyl)oxamoyl chloride.

Step 4: Subsequent reaction with ethanol (B145695) (or if starting with an ethyl oxalyl mono-chloride) leads to the final product, Ethyl (2-methylphenyl)aminoacetate.

Alternatively, using diethyl oxalate requires heating with o-toluidine, often with the removal of the ethanol byproduct to drive the equilibrium towards the product.

Table 1: Condensation Reaction Parameters
Reactant 1Reactant 2Common SolventBase/CatalystKey Conditions
o-ToluidineOxalyl ChlorideDichloromethane, THFPyridine, Triethylamine (B128534)Low temperature (0 °C to RT)
o-ToluidineDiethyl OxalateToluene, XyleneNone (or acid/base catalyst)Reflux, removal of ethanol

Exploration of Alternative Synthetic Pathways for N-Aryl Oxoacetate Formation

Beyond direct condensation, several alternative pathways have been developed for the synthesis of N-aryl oxoacetates and related N-aryl amides, often leveraging modern catalytic systems. These methods provide routes that may offer milder conditions, broader substrate scope, or different regioselectivity.

One such approach involves the palladium-catalyzed C-H arylation of diazo compounds. For instance, N-succinimidyl 2-diazoacetate can undergo C-H arylation with aryl iodides, followed by aminolysis to produce α-aryl-α-diazoamides. nih.gov This two-step sequence allows for the modular construction of complex amides. nih.gov While not a direct synthesis of an oxoacetate, this methodology highlights the power of C-H functionalization in forming C-N bonds adjacent to a carbonyl group. nih.gov

Another strategy involves the Ugi four-component reaction , which can produce complex peptide-like structures in a single step. mdpi.com By reacting an amine, a carbonyl compound (like an aldehyde), a carboxylic acid, and an isocyanide, diverse amide derivatives can be synthesized efficiently. mdpi.com For example, the reaction of furfurylamine, formaldehyde, acrylic acid, and ethyl 2-isocyanoacetate yields Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. mdpi.com This demonstrates a powerful alternative for creating complex amide structures from simple precursors.

Furthermore, Brønsted acid-catalyzed C-H amination of arenes presents an organocatalytic approach to access N-aryl compounds, such as N-naphthyl phenothiazines. rsc.org This strategy focuses on the direct formation of a C-N bond with an aromatic ring, which is a key step in the synthesis of N-aryl structures. rsc.org

Catalytic Strategies in the Synthesis of N-Aryl Oxoacetates

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective formation of chemical bonds. In the context of N-aryl oxoacetates and their analogs, both copper and palladium catalysts are prominent.

Copper-catalyzed reactions are particularly versatile. For example, a copper-catalyzed Ullmann-Goldberg cross-coupling between aryl iodides and oxamates can afford N-aryloxamates in moderate to excellent yields. researchgate.net This method is effective for creating the core N-aryl amide bond. Another copper-catalyzed approach involves a one-step transformation of heterocyclic N-oxides into 2-alkyl, aryl, or alkenyl-substituted N-heterocycles using Grignard reagents. nih.gov This highlights copper's ability to facilitate C-C bond formation regioselectively on nitrogen-containing heterocycles. nih.gov

Palladium-catalyzed reactions are also central to forming N-aryl systems. As mentioned, the Pd-catalyzed C-H arylation of diazoacetates provides a route to α-aryl-α-diazoamides. nih.gov This reaction typically employs a Pd(OAc)₂/P(2-Fu)₃ catalytic system along with additives like triethylamine and silver carbonate to prevent product decomposition and scavenge iodide. nih.gov

Table 2: Catalytic Synthesis Strategies for N-Aryl Amides/Esters
Reaction TypeCatalyst SystemSubstratesKey Feature
Ullmann-Goldberg CouplingCopper (Cu)Aryl iodides, oxamatesForms N-aryloxamates directly. researchgate.net
C-H ArylationPalladium (Pd(OAc)₂) / P(2-Fu)₃N-succinimidyl 2-diazoacetate, aryl iodidesModular synthesis of α-aryl-α-diazoamides. nih.gov
N-Oxide FunctionalizationCopper (Cu)Heterocyclic N-oxides, Grignard reagentsDirect, regioselective C2-substitution. nih.gov

Mechanistic Investigations of Synthesis Reactions

The mechanism of the traditional condensation reaction between o-toluidine and oxalyl chloride is a classic example of nucleophilic acyl substitution . The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon. In the tetrahedral intermediate formed, the leaving group (chloride) is expelled, and a proton is lost from the nitrogen to yield the stable amide product.

For catalytic reactions, the mechanisms are more complex. In the copper-catalyzed Ullmann-Goldberg reaction , the mechanism is believed to involve an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reaction with the amide and subsequent reductive elimination to yield the N-aryl amide product and regenerate the Cu(I) catalyst.

In palladium-catalyzed C-H arylation , the mechanism typically involves a catalytic cycle that includes:

Oxidative Addition: The aryl iodide adds to the Pd(0) catalyst to form a Pd(II) species.

C-H Activation/Deprotonation: The diazoacetate coordinates to the palladium center, and a base assists in the deprotonation of the C-H bond, forming a palladacycle.

Reductive Elimination: The aryl and diazoacetate groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Reactivity Profiles and Subsequent Chemical Transformations of Ethyl (2-methylphenyl)amino](oxo)acetate

The structure of Ethyl (2-methylphenyl)aminoacetate, featuring an amide, an ester, and two adjacent carbonyl groups, provides multiple sites for chemical reactivity.

Oxidation Reactions and Derived Products

The oxidation of N-aryl amides can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of Ethyl (2-methylphenyl)aminoacetate are not detailed in the provided context, the oxidation of related N-aryl compounds provides insight into potential transformations. For instance, the oxidation of N-aryl-N'-acylthioureas has been studied under various conditions, leading to complex heterocyclic products like benzothiazoles and guanidines. researchgate.net The mechanism involves the sulfur atom initially, but it demonstrates that N-aryl systems can undergo intramolecular cyclization and rearrangement upon oxidation. researchgate.net

A more general and relevant oxidation reaction involving a related reagent is the Swern oxidation . wikipedia.org This process uses a solution of oxalyl chloride in DMSO, followed by a hindered organic base like triethylamine, to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org The active oxidizing agent is the dimethylchlorosulfonium ion, formed from the reaction of DMSO and oxalyl chloride. While this is a reaction that uses oxalyl chloride rather than oxidizing an N-aryl oxoacetate, it underscores the electrophilic nature of the oxalyl group and its role in activating other molecules for oxidation.

Reduction Reactions and Derived Products

The chemical structure of Ethyl (2-methylphenyl)aminoacetate contains an amide-like functionality that is susceptible to reduction by powerful reducing agents. The reduction of amides to amines is a fundamental transformation in organic synthesis. masterorganicchemistry.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion, as amides are among the least reactive carboxylic acid derivatives. chemistrysteps.comjove.com

The reaction proceeds via nucleophilic acyl substitution. jove.com The mechanism involves the addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the amide group. masterorganicchemistry.comucalgary.ca This initial attack forms a tetrahedral intermediate. jove.comyoutube.com Subsequently, the oxygen atom coordinates to the aluminum, forming a good leaving group. chemistrysteps.com Elimination of this aluminate species results in the formation of an intermediate iminium ion. jove.com A second hydride ion then rapidly attacks the iminium ion, yielding the final amine product. ucalgary.cayoutube.com This entire process effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). jove.comucalgary.ca

For Ethyl (2-methylphenyl)aminoacetate, this reduction transforms the oxoacetate moiety into an aminoacetate. The product of this reaction would be ethyl 2-((2-methylphenyl)amino)acetate. This transformation is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com

Table 1: Key Steps in the LiAlH₄ Reduction of Amides
StepDescriptionIntermediate/Product
1Nucleophilic attack by a hydride ion on the amide carbonyl carbon. jove.comTetrahedral intermediate. jove.com
2Coordination of the carbonyl oxygen to the aluminum hydride, followed by elimination of an aluminate leaving group. chemistrysteps.comjove.comIminium ion. jove.com
3Nucleophilic attack by a second hydride ion on the iminium ion. ucalgary.caFinal amine product. ucalgary.ca

Nucleophilic Substitution Reactions on the Aryl Ring

The aryl ring of Ethyl (2-methylphenyl)aminoacetate is subject to substitution reactions, with its reactivity being governed by the electronic properties of the substituents. The [(oxo)acetyl]amino group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation occurs because the group withdraws electron density from the ring, making it less attractive to electrophiles. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsher conditions than for an unsubstituted benzene (B151609) ring. The directing effect of this group would channel incoming electrophiles primarily to the meta position.

Conversely, the electron-withdrawing nature of the substituent activates the aryl ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (like a halide) is present at an ortho or para position. The electron-withdrawing group helps to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.

Other Characteristic Reactions and Derivatives of N-Aryl Oxoacetates

N-Aryl oxoacetates, also known as ethyl oxanilates, can undergo various other chemical transformations, often involving cyclization reactions to form heterocyclic systems. These reactions are valuable in the synthesis of complex organic molecules. For instance, derivatives of N-aryl oxoacetates can serve as precursors for the synthesis of quinolines and other related heterocyclic structures. The specific nature of these reactions depends on the substituents present on the aryl ring and the reaction conditions employed, such as the use of strong acids or bases to facilitate cyclization.

Mechanistic Studies of Oxoacetate Derivative Reactivity

Photochemical Fragmentation Mechanisms of 2-Oxoacetates

The photochemistry of 2-oxoacetates (α-ketoesters) has been studied extensively, revealing a characteristic fragmentation pathway upon exposure to UV-A light. chimia.chnih.gov This process is a Norrish Type II reaction, which is a photochemical reaction of aldehydes and ketones that involves intramolecular abstraction of a γ-hydrogen atom. researchgate.netwikipedia.org

The mechanism begins with the absorption of a photon by the carbonyl group, which promotes the molecule to an excited singlet state. wikipedia.org Through intersystem crossing, it can then transition to a more stable triplet state. wikipedia.org From this excited triplet state, an intramolecular hydrogen abstraction occurs from a γ-carbon, leading to the formation of a 1,4-biradical intermediate. chimia.chwikipedia.orgscispace.com This biradical can then undergo one of two main secondary reactions: fragmentation (β-scission) or intramolecular recombination. wikipedia.org

The predominant pathway for 2-oxoacetates is fragmentation, which breaks the α,β-carbon bond to yield an enol and an alkene. wikipedia.orgresearchgate.net The enol quickly tautomerizes to a more stable carbonyl compound (an aldehyde or ketone). scispace.com This photofragmentation is often accompanied by the release of gaseous products like carbon monoxide (CO) and/or carbon dioxide (CO₂). chimia.chnih.gov The alternative pathway, intramolecular recombination, leads to the formation of a cyclobutane (B1203170) derivative, a process known as the Norrish–Yang reaction. wikipedia.orgscispace.com The efficiency and outcome of these reactions can be influenced by the solvent and the presence of oxygen. chimia.ch This light-induced fragmentation has been utilized for the controlled release of fragrances. nih.govresearchgate.net

Table 2: General Mechanism of Norrish Type II Photofragmentation of 2-Oxoacetates
StepProcessKey Intermediate/Product
1Photoexcitation of the carbonyl group to an excited singlet state (S1). wikipedia.orgExcited singlet state molecule.
2Intersystem crossing to the triplet state (T1). wikipedia.orgExcited triplet state molecule.
3Intramolecular abstraction of a γ-hydrogen atom. wikipedia.org1,4-biradical intermediate. wikipedia.org
4aFragmentation (β-scission) of the biradical. wikipedia.orgAlkene and an enol (which tautomerizes to a carbonyl compound). wikipedia.org
4bIntramolecular recombination (Norrish-Yang reaction). wikipedia.orgCyclobutane derivative. wikipedia.org

Decarboxylation Mechanisms of Oxoacetate Analogues

Decarboxylation, the removal of a carboxyl group with the release of CO₂, is a fundamental reaction for many oxoacetate analogues, particularly α-keto acids. wikipedia.org The mechanisms for this process can be either enzymatic or non-enzymatic.

Non-enzymatic decarboxylation of oxoacetate analogues like oxaloacetic acid can also occur, often catalyzed by metal ions. researchgate.netresearchgate.net Divalent metal cations (e.g., Mn²⁺, Mg²⁺, Ni²⁺) can coordinate to the keto and carboxylate groups, forming a chelate complex. researchgate.netutsa.edu This coordination polarizes the keto group, acting as an electron sink that facilitates the departure of CO₂ and stabilizes the resulting enolate intermediate. utsa.edu The rate of this metal-catalyzed decarboxylation is dependent on the specific metal ion used. researchgate.net The decarboxylation of β-keto acids, such as oxaloacetic acid, is generally more facile than that of α-keto acids due to the ability to form a stable enolate intermediate after the loss of CO₂. wikipedia.org

Mechanistic Insights from Inhibitor Studies of Oxo-Acid Enzymes

The study of enzyme inhibitors provides powerful insights into the reaction mechanisms and active site structures of enzymes that process oxo-acids. Enzymes such as lactate (B86563) dehydrogenase (LDH) and the pyruvate (B1213749) dehydrogenase complex (PDC) are critical in cellular metabolism and have been extensively studied using inhibitors. nih.govpatsnap.comontosight.ai

Lactate dehydrogenase catalyzes the interconversion of pyruvate and lactate. nih.gov Oxamic acid, an analogue of pyruvic acid, is a known inhibitor of LDH. medchemexpress.com By studying how oxamate (B1226882) and its derivatives bind to the LDH active site, researchers can infer the binding modes of the natural substrate, pyruvate. Such inhibitors often act as competitive inhibitors, binding to the active site and preventing the substrate from binding. This inhibition disrupts the glycolytic pathway, which can be a therapeutic strategy, for instance, in cancer, where tumor cells often rely heavily on glycolysis (the Warburg effect). nih.govpatsnap.compatsnap.com

Table 3: Examples of Inhibitors for Oxo-Acid Enzymes
InhibitorTarget Enzyme/ComplexMechanism of Action/Insight
Oxamic acid (Oxamate)Lactate Dehydrogenase (LDH)Competitive inhibitor; mimics the substrate pyruvate, blocking the active site. medchemexpress.com Provides insight into substrate binding.
GalloflavinLactate Dehydrogenase (LDH)Potent LDH inhibitor that blocks glycolysis and ATP production in cancer cells. medchemexpress.com
FX-11Lactate Dehydrogenase A (LDHA)Competitive inhibitor that reduces ATP levels and induces oxidative stress and cell death. medchemexpress.com
Dichloroacetate (DCA)Pyruvate Dehydrogenase Kinase (PDK)Inhibits PDK, which leads to the activation of the Pyruvate Dehydrogenase Complex (PDC). oup.com Elucidates the regulatory mechanism of PDC.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Methylphenyl Aminoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For Ethyl (2-methylphenyl)aminoacetate, both ¹H and ¹³C NMR would provide critical information for a comprehensive structural assignment.

¹H NMR Spectroscopy The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The aromatic protons on the 2-methylphenyl ring would appear as a complex multiplet in the aromatic region of the spectrum. The methyl group attached to the phenyl ring would present as a singlet. The N-H proton of the amide group would likely appear as a broad singlet.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbons of the ester and amide groups, the carbons of the ethyl group, the aromatic carbons, and the methyl carbon on the phenyl ring. The chemical shifts of these signals would be indicative of their electronic environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a prediction based on general principles of NMR spectroscopy and data for analogous structures, as specific experimental data for the target compound could not be located.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃Triplet~14
Ethyl -CH₂-Quartet~62
Aromatic -CH₃Singlet~18
Aromatic C-HMultiplet~125-135
Aromatic C-N-~138
Aromatic C-CH₃-~130
Amide C=O-~160
Ester C=O-~165
Amide N-HBroad Singlet-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl (2-methylphenyl)aminoacetate would be expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the amide group. Two strong absorption bands in the carbonyl region, typically between 1650 and 1750 cm⁻¹, would correspond to the C=O stretching vibrations of the amide and ester functional groups. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Interactive Data Table: Expected IR Absorption Bands and UV-Vis Maxima (Note: This table is based on typical values for the functional groups present, as specific experimental data for the target compound is unavailable.)

Spectroscopic Technique Functional Group/Transition Expected Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR)N-H Stretch (Amide)3200-3400 (broad)
Infrared (IR)C=O Stretch (Amide)~1680
Infrared (IR)C=O Stretch (Ester)~1735
Infrared (IR)C-H Stretch (Aromatic)3000-3100
Infrared (IR)C-H Stretch (Aliphatic)2850-2960
UV-Visibleπ → π* (Aromatic)~200-280
UV-Visiblen → π* (Carbonyl)>280

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For Ethyl (2-methylphenyl)aminoacetate (C₁₁H₁₃NO₃), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (207.23 g/mol ) nih.gov.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the ethyl group (-CH₂CH₃), and cleavage of the amide bond. The observation of fragment ions corresponding to the 2-methylphenylamino cation and other characteristic fragments would aid in confirming the structure.

Computational Chemistry and Theoretical Studies on Ethyl 2 Methylphenyl Aminoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. researchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to investigate the molecular geometry and vibrational frequencies of organic compounds. researchgate.net For a molecule such as Ethyl (2-methylphenyl)aminoacetate, these calculations can elucidate its electronic structure and predict its reactivity.

DFT, particularly with hybrid functionals like B3LYP or B3PW91 combined with basis sets like 6-311++G(d,p), is a powerful tool for optimizing the molecule's ground-state geometry. sciencepublishinggroup.comnih.gov These calculations yield crucial parameters such as bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict the molecule's infrared (IR) spectrum. sciencepublishinggroup.com

The electronic properties derived from these calculations are key to predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sciencepublishinggroup.com These frontier molecular orbitals help to understand charge transfer within the molecule and its potential interaction with other species. semanticscholar.org

Quantum chemical calculations also provide a range of descriptors that quantify reactivity. nih.gov These parameters help to build a comprehensive picture of the molecule's electronic behavior.

Table 1: Key Quantum Chemical Parameters for Reactivity Analysis

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Represents the ability to donate an electron.
Lowest Unoccupied Molecular Orbital Energy ELUMO Represents the ability to accept an electron.
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity and stability. sciencepublishinggroup.com
Ionization Potential IP The energy required to remove an electron.
Electron Affinity EA The energy released when an electron is added.
Chemical Potential μ Describes the escaping tendency of electrons from an equilibrium system. nih.gov
Electronegativity χ Measures the power of an atom or group to attract electrons. nih.gov
Molecular Hardness η Measures resistance to change in electron distribution. nih.gov
Molecular Softness S The reciprocal of hardness, indicating the capacity to accept electrons. nih.gov

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in chemical reactions and biological systems. researchgate.netrsc.org

Molecular Modeling and Dynamics Simulations of N-Aryl Oxoacetates

While quantum chemical calculations describe a static molecular state, molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For N-aryl oxoacetates like Ethyl (2-methylphenyl)aminoacetate, MD simulations can reveal conformational flexibility, solvent interactions, and the stability of potential intermolecular complexes. mdpi.com

An MD simulation typically begins with a starting structure, often one that has been optimized using quantum mechanics. scielo.org.mx This structure is then placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for every atom, governed by a "force field" that describes the potential energy of the system. scielo.org.mx Simulations are run for timescales ranging from nanoseconds to microseconds, generating a detailed movie of the molecule's movements. mdpi.com

Analysis of the MD trajectory can reveal:

Conformational Landscapes: Molecules are not rigid but exist as an ensemble of different conformations. mdpi.com MD simulations explore the accessible conformational space, identifying the most stable and populated shapes the molecule adopts in solution. nih.gov

Solvation Effects: The simulation explicitly models the interaction between the solute (the N-aryl oxoacetate) and the solvent molecules, showing how water or other solvents arrange around the molecule and influence its conformation.

Intermolecular Interactions: MD is a powerful tool for studying how a molecule might interact with a biological target, such as a protein's active site. scielo.org.mx By simulating the molecule within the receptor, one can observe the stability of the binding pose, identify key hydrogen bonds and hydrophobic interactions, and estimate the binding free energy.

For instance, a study on ethyl acetate (B1210297) derivatives used molecular docking and MD simulations to analyze their interaction with biological targets. The simulations confirmed the stability of the docked complexes over time. nih.gov Such studies are crucial in drug discovery for understanding how a ligand like an N-aryl oxoacetate might behave at a receptor site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies of N-Aryl Oxoacetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov For N-aryl oxoacetate derivatives, QSAR studies can predict their potential biological efficacy and guide the design of new, more potent analogues. dovepress.com

A QSAR study on a series of 88 N-aryl derivatives investigated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research. mdpi.comnih.govresearchgate.net The process involves several key steps:

Data Set Preparation: A collection of molecules with experimentally measured biological activities (e.g., inhibitory concentration, IC₅₀, or inhibition constant, Kᵢ) is assembled. researchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including topological, electronic, molecular shape, and structural features. mdpi.comacs.org

Model Generation: Statistical techniques, such as Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of descriptors with the observed biological activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a separate test set of compounds (yielding an r²pred value). mdpi.com

In the study of N-aryl derivatives, the GFA technique produced statistically significant models. mdpi.comresearchgate.net The best model for acetylcholinesterase inhibition showed a squared correlation coefficient (r²) of 0.862 and a cross-validated squared correlation coefficient (q²) of 0.803. mdpi.com The model's predictive ability was confirmed with a test set, giving a predictive r² (r²pred) of 0.857. mdpi.comnih.gov

The descriptors that appeared in the final QSAR models were identified as being important for the bioactivity of these compounds. mdpi.comnih.gov

Table 2: Significant Molecular Descriptors in QSAR Models for N-Aryl Derivatives. mdpi.com

Descriptor Type Significance
ALOGP98 Electronic Represents the hydrophobicity of the molecule (log of the partition coefficient).
Wiener Topological A path number that reflects the molecular branching.
Kappa-1-AM Molecular Shape Relates to the molecular shape and size.
Dipole-Mag Electronic The magnitude of the dipole moment, indicating molecular polarity.
CHI-1 / CHI-V-3_C Topological Connectivity indices that describe the topology of the molecule.

These QSAR models indicate that properties like hydrophobicity, molecular branching, and polarity are key factors influencing the biological activity of N-aryl derivatives. mdpi.com Such models are invaluable for the virtual screening of new compounds and for prioritizing synthetic efforts toward molecules with enhanced activity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical properties and biological function. rsc.org Conformational analysis of Ethyl (2-methylphenyl)aminoacetate involves identifying its stable spatial arrangements and the energy barriers for converting between them.

Intermolecular interactions are the forces that govern how molecules recognize and bind to each other. For Ethyl (2-methylphenyl)aminoacetate, key interactions include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the two carbonyl (C=O) groups and the ester oxygen can act as acceptors. Weak C-H···O hydrogen bonds are also possible and can contribute to the stability of the crystal packing. nih.gov

π-Interactions: The 2-methylphenyl ring can participate in π-π stacking with other aromatic systems or in C-H···π interactions.

Theoretical tools like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts in crystal structures. uky.edunih.gov This analysis helps to understand the nature and relative importance of different interactions, such as O···H and H···H contacts, in stabilizing the crystal lattice. sciencepublishinggroup.com In a study of related phenylaminobenzoic acids, pairing through acid-acid homosynthons was a dominant feature, and intramolecular N-H···O=C hydrogen bonds were observed to stabilize the molecular conformation. uky.edu Understanding these conformational preferences and interaction patterns is essential for predicting crystal packing, solubility, and how the molecule will bind to a biological receptor. mdpi.com

Biological Activity and Medicinal Chemistry Applications of Ethyl 2 Methylphenyl Aminoacetate

Enzyme Inhibition Studies Involving Ethyl (2-methylphenyl)aminoacetate and Analogues

The core structure of N-aryl oxoacetates, including Ethyl (2-methylphenyl)aminoacetate, serves as a versatile scaffold for designing enzyme inhibitors. This is largely due to the ability of the oxamic acid moiety to act as a phosphotyrosine mimetic, enabling it to target the active sites of protein tyrosine phosphatases (PTPs).

A critical application of this chemical class is in the development of antitubercular agents. Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, secretes the virulence factor Protein Tyrosine Phosphatase B (mPTPB) into host macrophages to subvert the immune response, making mPTPB a key therapeutic target. nih.govnih.gov

Research has identified N-aryl oxamic acids, the hydrolyzed form of esters like Ethyl (2-methylphenyl)aminoacetate, as highly potent and selective inhibitors of mPTPB. nih.govfigshare.com Structure-activity relationship (SAR) studies, starting from an initial hit compound, have led to the development of analogues with significantly improved inhibitory activity. nih.gov These compounds function as active site-directed reversible inhibitors of mPTPB. nih.govfigshare.com The inhibition of mPTPB by these molecules can help reverse the altered immune responses in host cells caused by the bacterium. nih.govfigshare.com

One of the most potent compounds developed from these studies, designated 4t , demonstrated a Kᵢ of 2.7 nM for mPTPB and exhibited over 4500-fold selectivity against a panel of 25 human PTPs, highlighting the potential for developing highly targeted therapies. nih.govnih.gov These inhibitors generally possess favorable drug-like properties, including molecular weights under 400 Da and good metabolic stability. nih.gov

CompoundSubstituent (R)mPTPB IC₅₀ (nM)
4H257
4a2-F142
4j2-Cl, 5-NO₂15
4t3-CF₃, 4-Cl6.4

The N-aryl oxoacetate scaffold is not limited to inhibiting mPTPB. Its ability to mimic phosphotyrosine makes it a relevant structure for targeting other protein tyrosine phosphatases involved in various human diseases. One such significant target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.

Studies have identified oxalylarylaminobenzoic acids, which share the core N-aryl oxamic acid motif, as reversible and competitive inhibitors of PTP1B. nih.gov Through structure-based design, these initial hits were developed into potent and selective PTP1B inhibitors that bind to both the catalytic active site and a nearby non-catalytic secondary phosphate-binding site. nih.gov This demonstrates the broader utility of the N-aryl oxoacetate scaffold in targeting a range of PTP enzymes.

Structure-Activity Relationship (SAR) Investigations of N-Aryl Oxoacetates

The biological activity of N-aryl oxoacetates is highly dependent on the nature and position of substituents on the aromatic ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors.

For the inhibition of mPTPB, SAR studies revealed that the electronic and steric properties of substituents on the phenyl ring play a critical role. nih.gov

Halogens and Electron-Withdrawing Groups: The introduction of halogens (e.g., F, Cl) and other electron-withdrawing groups (e.g., NO₂, CF₃) on the phenyl ring generally leads to a significant increase in inhibitory potency against mPTPB. nih.gov For instance, compound 4j (2-Cl, 5-NO₂) and 4t (3-CF₃, 4-Cl) showed IC₅₀ values of 15 nM and 6.4 nM, respectively, a substantial improvement over the unsubstituted parent compound (IC₅₀ = 257 nM). nih.gov

Positional Effects: The position of the substituent is also vital. In the case of PTP1B inhibitors, a 2,3-dimethyl substitution on the phenyl ring was part of the initial identified hit compound. nih.gov Further modifications and exploration of different substitution patterns on this and other aromatic parts of the molecule led to enhanced potency and selectivity. nih.gov

Compound ClassTarget EnzymeFavorable SubstitutionsEffect
N-Aryl Oxamic AcidsmPTPBHalogens (F, Cl), Electron-Withdrawing Groups (NO₂, CF₃)Increased Potency
Oxalylarylaminobenzoic AcidsPTP1B2,3-dimethylphenyl groupInitial Hit Identification

The three-dimensional conformation of N-aryl oxoacetate inhibitors is a key determinant of their binding affinity and activity. Molecular docking and kinetic analyses have confirmed that these compounds bind directly to the active site of enzymes like mPTPB. nih.govfigshare.com

Broader Medicinal Chemistry Context of N-Aryl Oxoacetates and Related Compounds

The N-aryl oxoacetate scaffold holds a significant place in medicinal chemistry as a privileged structure for targeting phosphatase enzymes. Its fundamental role as a bioisostere of phosphotyrosine allows for the rational design of competitive inhibitors for a wide range of PTPs. The dysregulation of PTPs is linked to numerous diseases, including infectious diseases (tuberculosis), metabolic disorders (diabetes, obesity), and cancer, making them important therapeutic targets. nih.gov

The chemical tractability of the N-aryl oxoacetate core allows for extensive synthetic modification. nih.gov This modularity enables chemists to fine-tune the properties of the inhibitors to achieve high potency, selectivity against specific PTP family members, and desirable drug-like characteristics such as cell permeability and metabolic stability. nih.govnih.gov The successful development of nanomolar inhibitors for mPTPB with excellent selectivity over human PTPs showcases the power of this scaffold as a starting point for discovering new therapeutics. nih.govnih.gov

Role as Bioactive Scaffolds in Drug Discovery and Development

The N-aryl oxoacetate moiety, characterized by an ethyl ester group and an N-substituted aryl amine linked to an oxoacetate core, serves as a "privileged structure" in drug design. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus offering a promising starting point for the development of novel therapeutic agents. The reactivity and structural features of compounds like Ethyl (2-methylphenyl)aminoacetate make them valuable intermediates in organic synthesis and medicinal chemistry.

The presence of multiple functional groups—the ester, the amide, and the aromatic ring—allows for diverse chemical modifications. This structural versatility enables chemists to generate libraries of related compounds with varied physicochemical properties, enhancing the probability of identifying molecules with desired biological activities and optimized pharmacokinetic profiles. Research indicates that derivatives of N-aryl oxoacetates are investigated for their potential applications in various therapeutic areas, including oncology and infectious diseases. The core scaffold's ability to interact with biological targets, such as enzymes and receptors, makes it a valuable platform for the discovery of new therapeutic agents.

Anticancer Activity Studies of Related N-Aryl Derivatives

A significant area of investigation for N-aryl derivatives has been in the field of oncology. While studies specifically on Ethyl (2-methylphenyl)aminoacetate are limited, extensive research on structurally related N-aryl compounds has demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines. These studies underscore the potential of the N-aryl scaffold in the design of novel anticancer agents.

For instance, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have been synthesized and evaluated for their anticancer properties. One of the most active compounds, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , exhibited significant growth inhibition across a panel of cancer cell lines. researchgate.net Similarly, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine showed potent activity, particularly against melanoma cell lines. researchgate.net

Another class of related compounds, 2-arylbenzoxazole acetic acid derivatives, has also shown promise. Specifically, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic agents against the MCF-7 breast cancer cell line. smolecule.comualberta.ca These findings suggest that the presence of an acetic acid group on the benzoxazole (B165842) nucleus can enhance anticancer activity. smolecule.comualberta.ca

The following table summarizes the anticancer activity of selected N-aryl derivatives, highlighting their potency against various cancer cell lines.

Compound NameCancer Cell Line(s)Activity (IC₅₀ or Growth Percent)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma), K-562 (Leukemia), T-47D (Breast)GP of 15.43, 18.22, and 34.27 respectively
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)GP of 6.82
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)Promising cytotoxicity
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast)Promising cytotoxicity

Data sourced from multiple studies on related N-aryl derivatives.

Antimicrobial and Antitubercular Activities of N-Aryl Oxoacetate Analogues

The global challenge of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. N-aryl compounds have emerged as a promising area of research in this domain. Studies on N-aryl amino acids and other related analogs have demonstrated significant activity against a range of bacterial pathogens, including drug-resistant strains.

For example, synthesized N-aryl amino acids have shown promising broad-spectrum antibacterial potential. nih.gov Compounds such as N-(4-Nitrophenyl)-L-proline and N-(4-Nitrophenyl)-L-valine displayed activity comparable or superior to the standard antibiotic streptomycin (B1217042) against several bacterial strains, including Streptococcus pneumoniae and Escherichia coli. researchgate.net

In the context of tuberculosis, a persistent global health threat, derivatives of N-aryl compounds have shown potent activity against Mycobacterium tuberculosis. Research into 5-phenyl-3-isoxazolecarboxylic acid ethyl esters, which share structural similarities with N-aryl oxoacetates, has identified compounds with nanomolar activity against replicating M. tuberculosis and low micromolar activity against non-replicating bacteria. smolecule.com These compounds also maintained their efficacy against isoniazid, rifampin, and streptomycin-resistant strains, highlighting their potential as leads for new anti-TB drug development. smolecule.com Furthermore, a series of aryl-oxadiazoles displayed sub-micromolar activity against M. tuberculosis when the bacteria utilized butyrate (B1204436) as a carbon source. researchgate.net

The table below presents the antimicrobial and antitubercular activities of selected N-aryl analogues.

Compound/Analog ClassTarget Organism(s)Activity (MIC or Zone of Inhibition)
N-(4-Nitrophenyl)-L-prolineEscherichia coli, Streptococcus pneumoniaeMore potent than streptomycin against E. coli and S. pneumoniae
N-(4-Nitrophenyl)-L-valineStreptococcus pneumoniaeMore potent than streptomycin
5-phenyl-3-isoxazolecarboxylic acid ethyl ester derivativesMycobacterium tuberculosis (replicating and non-replicating, drug-resistant)Nanomolar to low micromolar activity
Aryl-oxadiazolesMycobacterium tuberculosisSub-micromolar activity (in butyrate medium)

Data compiled from studies on various N-aryl derivatives.

Future Research Directions and Perspectives for Ethyl 2 Methylphenyl Aminoacetate

Development of Novel and Sustainable Synthetic Methodologies for N-Aryl Oxoacetate Derivatives

The synthesis of N-aryl oxoacetate derivatives has traditionally relied on established methods that may involve harsh conditions or the use of hazardous reagents. A significant future direction lies in the development of novel and sustainable synthetic routes that align with the principles of green chemistry. Researchers are increasingly focusing on methodologies that improve efficiency, reduce waste, and utilize environmentally benign materials. nih.gov

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. bohrium.com Developing one-pot MCRs for N-aryl oxoacetates would streamline synthesis and minimize purification steps. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Catalysis: Exploring novel catalysts, including biocatalysts or earth-abundant metal catalysts, can lead to more selective and efficient transformations under milder conditions. Organocatalysis, for instance, presents a metal-free alternative for constructing these scaffolds. rsc.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, enabling the efficient and reproducible synthesis of oxoacetate derivatives. nih.gov

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

A deep understanding of how N-aryl oxoacetate derivatives interact with their biological targets is fundamental to designing more potent and selective therapeutic agents. Future research must move beyond preliminary screening to detailed mechanistic studies at the molecular level.

This involves the application of a suite of advanced techniques:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of these compounds bound to their target proteins. This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity and selectivity.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the kinetics and thermodynamics of binding, offering insights into the stability of the drug-target complex.

Computational Modeling: Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can model the dynamic behavior of the ligand-receptor complex, helping to elucidate the binding mechanism and predict the impact of structural modifications. nih.gov Understanding whether reactions proceed through concerted or stepwise, Lewis-acid catalyzed processes is crucial for predicting outcomes and designing better catalysts and substrates. nih.gov

Integration of Artificial Intelligence and Machine Learning in SAR/QSAR for Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of rational drug design. nih.gov For N-aryl oxoacetate derivatives, these computational tools can dramatically accelerate the drug discovery pipeline. Traditional quantitative structure-activity relationship (QSAR) models are evolving into more sophisticated predictive tools powered by AI. chemrxiv.org

Future applications in this area include:

Predictive Modeling: AI algorithms, particularly deep neural networks, can be trained on large datasets of chemical structures and their corresponding biological activities to build highly accurate predictive models. nih.gov These models can forecast the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, unsynthesized oxoacetate derivatives, allowing researchers to prioritize the most promising candidates. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying chemical rules from existing data, these models can propose novel N-aryl oxoacetate structures that are optimized for a specific biological target.

Big Data Analysis: AI is particularly adept at identifying complex patterns and relationships within vast and high-dimensional datasets, which is often beyond human capability. neuraldesigner.com This can help uncover non-obvious structure-activity relationships and guide lead optimization.

The use of AI can significantly reduce the time and cost associated with identifying promising drug candidates by making the process more data-driven and predictive. nih.govneuraldesigner.com

AI/ML ApplicationDescriptionPotential Impact on N-Aryl Oxoacetate Research
Predictive QSAR Using machine learning algorithms (e.g., neural networks, random forests) to model the relationship between molecular structure and biological activity. nih.govRapidly screen virtual libraries of derivatives to predict potency and prioritize synthesis of the most promising compounds.
De Novo Design Employing generative models to create novel chemical structures with optimized properties for a specific target.Design new oxoacetate scaffolds with enhanced efficacy and better drug-like properties.
ADMET Prediction Training models to forecast absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. nih.govIdentify and eliminate candidates with unfavorable pharmacokinetic or toxicity profiles early in the discovery process.

This table summarizes the integration of Artificial Intelligence and Machine Learning in the rational drug design of N-Aryl Oxoacetate Derivatives.

Exploration of Novel Biological Targets and Unexplored Therapeutic Areas

The versatility of the N-aryl oxoacetate scaffold suggests that its therapeutic potential may extend beyond currently investigated areas. A key future direction is the systematic exploration of novel biological targets and new therapeutic applications. While derivatives have been investigated, for example, as apoptosis-inducing agents for cancer, a broader screening approach could unveil unexpected activities. nih.gov

Promising areas for investigation include:

Anti-infective Agents: Related N-aryl structures, such as N-aryl mercaptoacetamides, have shown potential as multi-target inhibitors against bacterial resistance and virulence factors, such as metallo-β-lactamases (MBLs). nih.gov This suggests that oxoacetate derivatives could be explored for novel antibacterial or antiviral activities. Similarly, arylcarboxamides have been identified as potential anti-tubercular agents targeting the MmpL3 protein. rsc.orgresearchgate.net

Metabolic Disorders: Many enzymes involved in metabolic pathways are viable drug targets. Screening N-aryl oxoacetate libraries against targets involved in diseases like diabetes or dyslipidemia could lead to new therapeutic leads.

Neurodegenerative Diseases: Given the role of protein aggregation and enzymatic activity in diseases like Alzheimer's and Parkinson's, derivatives could be tested for inhibitory activity against key targets such as kinases or proteases involved in these pathologies.

Androgen Receptor Antagonism: Structurally related N-aryl compounds have been successfully developed as potent androgen receptor antagonists for the treatment of prostate cancer, indicating a potential therapeutic avenue for this class of molecules. nih.gov

Implementation of Green Chemistry Principles in the Synthesis and Application of Oxoacetate Derivatives

Closely linked to the development of sustainable synthetic methods is the broader implementation of green chemistry principles throughout the entire lifecycle of these compounds. researchgate.net This holistic approach seeks to minimize the environmental impact from synthesis to final application.

Key strategies include:

Use of Greener Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, supercritical fluids, or bio-based solvents is a critical step. nih.govresearchgate.net The development of practical synthesis methods in aqueous media is a significant advance. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

Renewable Feedstocks: Investigating the use of raw materials derived from renewable biomass to synthesize the building blocks for N-aryl oxoacetates.

Design for Degradation: Designing molecules that, after their intended use, can break down into non-toxic, environmentally benign substances.

By embracing these future research directions, the scientific community can unlock the full therapeutic and technological potential of Ethyl (2-methylphenyl)aminoacetate and the broader class of N-aryl oxoacetate derivatives in a manner that is both innovative and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.